(S)-2-Amino-2-(m-tolyl)ethanol hydrochloride
Description
Overview of Vicinal Amino Alcohols as Chiral Scaffolds
Vicinal amino alcohols, also known as 1,2-amino alcohols, are organic compounds containing an amino group and a hydroxyl group on adjacent carbon atoms. These structural motifs are not only prevalent in numerous natural products and pharmaceuticals but also serve as indispensable building blocks in asymmetric synthesis. rsc.orgnih.gov The fixed spatial relationship between the amino and hydroxyl groups makes them excellent chiral scaffolds, providing a rigid and predictable framework for inducing stereoselectivity in chemical reactions. chemrxiv.org Their ability to coordinate with metals through both the nitrogen and oxygen atoms allows for the formation of stable chelate rings, which is a key feature in their application as chiral ligands for metal-catalyzed reactions.
The Role of Chirality in Advanced Organic Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry. quora.comlibretexts.org Molecules that exhibit chirality are called enantiomers, and while they have identical physical properties in an achiral environment (e.g., melting point, boiling point), they often exhibit profoundly different biological activities. arborpharmchem.comlumenlearning.com This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer of a chiral compound. nih.gov Consequently, the ability to synthesize a single, desired enantiomer of a molecule—a process known as asymmetric synthesis—is of paramount importance, particularly in the pharmaceutical industry, to ensure therapeutic efficacy and avoid potential adverse effects from the unwanted enantiomer. nih.gov
Specific Context of Arylethanolamines in Contemporary Synthesis
Arylethanolamines, a subclass of amino alcohols featuring an aryl group, are of particular interest in modern synthesis. mdpi.com The aromatic ring provides a site for further functionalization and influences the electronic and steric properties of the molecule. Compounds like (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride belong to this class. These molecules are valuable as precursors for chiral ligands and auxiliaries, which are instrumental in controlling the stereochemical outcome of a wide range of chemical transformations. sigmaaldrich.comfishersci.com Their structural framework is a key component in many catalysts and synthetic intermediates used to build complex, enantiomerically pure molecules. nih.govresearchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-2-(3-methylphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNWJJLKSBXLRI-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical and Chemical Properties of S 2 Amino 2 M Tolyl Ethanol Hydrochloride
The specific properties of (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride define its behavior and suitability for various chemical applications. These characteristics are summarized below.
| Property | Data |
| Chemical Structure | C₉H₁₄ClNO |
| Molecular Formula | C₉H₁₄ClNO chemicalbook.com |
| Molecular Weight | 187.67 g/mol cymitquimica.com |
| CAS Number | 2095772-93-1 chemicalbook.comcymitquimica.com |
| Appearance | (Typically a solid, specific form may vary) |
| Purity | Often available in purities of 95% or higher cymitquimica.com |
Note: Physical properties such as melting point and boiling point are not consistently reported across public domains and would require specific experimental determination.
Synthesis and Resolution
The synthesis of enantiomerically pure amino alcohols like the (S)-2-Amino-2-(m-tolyl)ethanol variant typically involves two key stages: the formation of the racemic amino alcohol structure and the subsequent separation of the desired enantiomer.
A common route to synthesize the parent racemic 2-amino-2-(m-tolyl)ethanol is through the reduction of an α-amino ketone. This precursor can be formed by reacting an α-haloketone with an amine source. Once the racemic mixture of the amino alcohol is obtained, a process known as chiral resolution is employed to isolate the (S)-enantiomer. wikipedia.org
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org A common method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent (e.g., tartaric acid or mandelic acid). jackwestin.comlibretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization. jackwestin.com After separation, the desired diastereomeric salt is treated with a base to neutralize the acid, yielding the enantiomerically pure (S)-amino alcohol. The hydrochloride salt is then typically formed by reacting the pure amine with hydrochloric acid. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the equilibrium geometry of molecules. gelisim.edu.tr By employing functionals like B3LYP with basis sets such as 6-31G*, the bond lengths, bond angles, and dihedral angles of a molecule in its lowest energy state can be predicted with high fidelity.
Table 1: Representative DFT-Calculated Geometrical Parameters for an Aryl-2-aminoethanol Backbone Note: These are illustrative values based on similar structures, as specific experimental or computational data for (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride is not readily available in the cited literature.
| Parameter | Bond/Angle | Representative Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-C (alkyl) | ~1.53 Å | |
| C-N | ~1.48 Å | |
| C-O | ~1.43 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-N | ~110° | |
| C-C-O | ~109.5° |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for an Aryl-2-aminoethanol Structure Note: These values are representative and would vary based on the specific substituents and computational method.
| Molecular Orbital | Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles. The protonated amino group (-NH3+) would be a region of high positive potential (blue), indicating its susceptibility to nucleophilic attack. The tolyl ring would exhibit a more complex potential distribution, with the methyl group influencing the electron density of the aromatic system. The MEP map provides a visual representation of how the molecule would interact with other charged or polar species.
Conformational Analysis and Energy Minima
The flexibility of the ethanolamine (B43304) side chain in (S)-2-Amino-2-(m-tolyl)ethanol allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms, known as conformers, which correspond to energy minima on the potential energy surface. These stable conformations are often dictated by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds.
In aryl-2-aminoethanol derivatives, a key stabilizing interaction is the intramolecular hydrogen bond that can form between the hydroxyl group and the amino group. nih.gov The relative orientation of the tolyl ring, the hydroxyl group, and the amino group determines the specific conformers. For 2-phenylethylamine, a related compound, studies have identified both gauche (folded) and anti (extended) conformations as stable, with the gauche conformer being stabilized by a weak N-H•••π interaction. dergipark.org.tr In (S)-2-Amino-2-(m-tolyl)ethanol, the presence of the hydroxyl group introduces the possibility of a strong O-H•••N or N-H•••O intramolecular hydrogen bond, which would significantly influence the conformational preferences. The protonation of the amino group in the hydrochloride salt would favor the hydroxyl group acting as a hydrogen bond acceptor. Theoretical calculations, such as potential energy surface (PES) scans, can map the energy changes associated with the rotation around key single bonds to identify the lowest energy conformers.
Theoretical Studies on Reaction Mechanisms Involving the Compound
Theoretical studies can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For amino alcohols, a common reaction is the conversion of the hydroxyl group into a better leaving group, followed by substitution or elimination.
A relevant example is the reaction of β-amino alcohols with thionyl chloride (SOCl2). Computational investigations of this reaction have delineated the mechanisms leading to the formation of either 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxide products. The outcome of the reaction is highly dependent on the reaction conditions, particularly the presence or absence of a base. Theoretical studies have shown that in the absence of a base, the reaction can proceed through the formation of a quaternary nitrogen species, leading to the chlorinated product. The presence of a base can suppress this pathway and favor the formation of the cyclic oxathiazolidine derivative. Such computational studies are invaluable for understanding and predicting the reactivity of this compound in similar transformations.
Chemical Reactivity and Functionalization
Amine and Hydroxyl Group Derivatization
The derivatization of the amine and hydroxyl groups of (S)-2-Amino-2-(m-tolyl)ethanol is a key aspect of its synthetic utility. These functional groups can undergo a range of reactions to form various derivatives, including amides, esters, ethers, and carbamates.
N-Acylation: The primary amine is readily acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction of an amine with an acyl chloride is a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide. chemguide.co.uk
O-Acylation: The hydroxyl group can be acylated to form esters. To achieve selective O-acylation in the presence of the more nucleophilic amine, the amine group is often first protonated under acidic conditions. This protonation renders the amine non-nucleophilic, allowing for the selective reaction of the hydroxyl group with an acylating agent. nih.gov For instance, the use of trifluoroacetic acid (CF3CO2H) as a solvent can facilitate the chemoselective O-acylation of amino alcohols. nih.govresearchgate.net
O-Alkylation (Etherification): The hydroxyl group can also be converted into an ether through Williamson ether synthesis or other etherification methods. This typically involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. To prevent the competing N-alkylation, the amine group is usually protected beforehand.
Below is an interactive data table summarizing common derivatization reactions for amino and hydroxyl groups.
| Functional Group | Reaction Type | Reagent | Product |
| Amine | N-Acylation | Acyl Chloride/Anhydride (B1165640) | N-Acyl Amide |
| Amine | N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Hydroxyl | O-Acylation | Acyl Chloride/Anhydride | Ester |
| Hydroxyl | O-Alkylation | Alkyl Halide + Base | Ether |
Regioselective and Stereoselective Functionalization
Controlling the regioselectivity and stereoselectivity of reactions involving (S)-2-Amino-2-(m-tolyl)ethanol is crucial for its application in asymmetric synthesis.
Regioselective Functionalization: The differential reactivity of the amine and hydroxyl groups allows for regioselective reactions. The amine group is generally more nucleophilic than the hydroxyl group, and therefore, reactions with electrophiles will preferentially occur at the nitrogen atom under neutral or basic conditions. Conversely, as mentioned earlier, protonation of the amine group under acidic conditions allows for selective reaction at the hydroxyl group. nih.gov The use of protecting groups is a common strategy to achieve regioselectivity. For instance, the amine can be protected with a suitable protecting group (e.g., Boc, Cbz) to allow for exclusive manipulation of the hydroxyl group.
Stereoselective Functionalization: The existing stereocenter in (S)-2-Amino-2-(m-tolyl)ethanol can be used to influence the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection. When used as a chiral auxiliary, the stereogenic center can direct the approach of reagents to a prochiral center, leading to the preferential formation of one diastereomer over another. For example, chiral amino alcohols are used as ligands in asymmetric catalysis to induce enantioselectivity in a variety of transformations. polyu.edu.hk The synthesis of vicinal amino alcohols with high diastereoselectivity is an active area of research, with methods being developed to control the relative stereochemistry of the amino and hydroxyl groups. rsc.orgnih.gov
Formation of Salts and Other Derivatives for Synthetic Utility
The basic nature of the amino group allows (S)-2-Amino-2-(m-tolyl)ethanol to readily form salts with various acids. The hydrochloride salt is the most common form of this compound. Salt formation is a crucial technique for the purification and handling of amino alcohols.
Chiral Resolution: Racemic mixtures of 2-amino-2-(m-tolyl)ethanol can be resolved into their constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer can be liberated from its salt by treatment with a base. The kinetic resolution of racemic amino alcohols, where one enantiomer reacts faster with a chiral reagent or catalyst, is another powerful method for obtaining enantiomerically pure compounds. wikipedia.orgresearchgate.netmdpi.com
Synthetic Intermediates: The ability to form a variety of derivatives makes (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, chiral amino alcohols are key structural motifs in many biologically active compounds and are often used as starting materials in their synthesis. nih.govrsc.org
Reaction Kinetics and Mechanistic Studies of Derivatization Processes
While specific kinetic and mechanistic studies on the derivatization of this compound are not extensively documented in publicly available literature, the general mechanisms for the acylation and alkylation of amino alcohols are well-established.
Mechanism of N-Acylation: The N-acylation of the primary amine with an acyl chloride proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically fast, especially in the presence of a base to scavenge the HCl produced. The rate of this reaction is influenced by the concentration of the reactants, the solvent polarity, and the steric and electronic properties of both the amine and the acylating agent.
Mechanism of O-Acylation: The mechanism of O-acylation of the hydroxyl group also follows a nucleophilic addition-elimination pathway. Under acidic conditions where the amine is protonated, the less nucleophilic hydroxyl group attacks the carbonyl carbon of the acylating agent. The rate of O-acylation is generally slower than N-acylation under neutral conditions but becomes the predominant pathway when the amine is deactivated.
Factors Influencing Reactivity:
Steric Hindrance: The tolyl group introduces some steric bulk around the chiral center, which can influence the rate and selectivity of reactions at both the amine and hydroxyl groups.
Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents can accelerate nucleophilic substitution reactions, while protic solvents can solvate the nucleophile and potentially slow down the reaction.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for stereoselective reactions, lower temperatures are often employed to enhance selectivity.
The table below provides a general overview of factors influencing the derivatization of amino alcohols.
| Factor | Influence on N-Acylation | Influence on O-Acylation |
| pH | Favored under basic/neutral conditions | Favored under acidic conditions (amine protonated) |
| Steric Hindrance | Can decrease reaction rate | Can decrease reaction rate |
| Solvent Polarity | Rate can be influenced by solvent | Rate can be influenced by solvent |
| Temperature | Rate increases with temperature | Rate increases with temperature |
Analytical Methodologies and Derivatization for Research Purposes
Derivatization for Chromatographic Analysis (e.g., GC-MS, LC-MS)
For polar, chiral molecules like (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride, direct analysis by gas chromatography (GC) is often challenging due to their low volatility and potential for thermal degradation. Liquid chromatography (LC) is more suitable, but derivatization is frequently employed in both techniques to improve chromatographic behavior, detector sensitivity, and, crucially, to enable the separation of enantiomers on achiral columns. nih.govresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of amino alcohols by GC-MS necessitates a derivatization process to convert the polar functional groups (amine and hydroxyl) into more volatile, thermally stable moieties. researchgate.net This is typically a two-step process:
Protection of the Hydroxyl Group: The alcohol group is often converted to a silyl (B83357) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or to an ester.
Protection of the Amino Group: The primary amine is typically acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or other chloroformates like heptafluorobutyl chloroformate (HFBCF). researchgate.netsigmaaldrich.com
This dual derivatization prevents peak tailing and allows the compound to be analyzed effectively by GC. sigmaaldrich.com For chiral analysis, the resulting achiral derivative can be separated on a chiral stationary phase.
Liquid Chromatography-Mass Spectrometry (LC-MS): In LC-MS, derivatization can serve multiple purposes: improving retention on reversed-phase columns, enhancing ionization efficiency for mass spectrometry, and enabling chiral separation. nih.gov A common strategy for enantiomeric analysis is "indirect separation," where the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. nih.govnanobioletters.com These diastereomers have different physical properties and can be separated on a standard, achiral LC column. registech.com
Several classes of CDAs are effective for amino alcohols:
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent): Reacts with the primary amine group to form diastereomeric derivatives that can be readily separated and detected by UV or MS. nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This agent also reacts with the amine function and has been successfully used for the sensitive detection of amino acid and amino alcohol enantiomers in various biological matrices. nih.govresearchgate.net
Isothiocyanates: Reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) react with the amine to form diastereomeric thioureas. nih.gov
Cyanuric Chloride-Based Reagents: These can be pre-functionalized with a chiral auxiliary (e.g., an L-proline derivative) and then reacted with the amino alcohol to create separable diastereomers. nanobioletters.com
The choice of derivatization agent depends on the specific analytical requirements, such as sensitivity and compatibility with the detection method. nih.gov
Table 1: Common Derivatizing Agents for Chromatographic Analysis of Amino Alcohols
Methods for Purity Assessment and Quality Control in Research Batches
Assessing the purity of research batches of this compound involves determining both chemical and stereochemical (enantiomeric) purity. Quality control in a research setting ensures that a given batch meets predefined specifications for subsequent experiments.
Enantiomeric Purity: The determination of enantiomeric purity, often expressed as enantiomeric excess (%ee), is the most critical quality control parameter for a chiral compound. openochem.org
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable technique for assessing enantiomeric purity. openochem.orgwikipedia.orgskpharmteco.com The method involves the direct separation of the (S)- and (R)-enantiomers on a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs are particularly common and effective for a wide range of chiral molecules, including amino alcohols. The enantiomers interact differently with the chiral environment of the column, leading to different retention times. openochem.org The %ee is calculated from the relative peak areas of the two enantiomers in the chromatogram. openochem.org Method validation for a chiral purity assay typically follows regulatory guidelines and evaluates parameters such as specificity, linearity, accuracy, precision, and sensitivity (limit of detection for the undesired enantiomer). registech.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral purity can also be assessed using NMR. This is achieved by adding a chiral solvating agent or a chiral derivatizing agent to the NMR sample. The agent interacts with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.
Chemical Purity: Standard chromatographic methods are used to assess the presence of any non-enantiomeric impurities.
Reversed-Phase HPLC (RP-HPLC): This is a primary tool for determining chemical purity. Using a standard C18 column with a suitable mobile phase (e.g., acetonitrile (B52724) and water with modifiers like formic acid or trifluoroacetic acid), the compound can be separated from starting materials, reagents, or byproducts of the synthesis. Purity is typically reported as a percentage based on the peak area of the main component relative to the total area of all peaks detected (often by UV absorption). acs.org
LC-MS: Provides additional confirmation of purity by verifying the mass-to-charge ratio (m/z) of the main peak, confirming its identity.
Thin-Layer Chromatography (TLC): A rapid, qualitative technique used for a quick check of purity and to identify suitable solvent systems for column chromatography purification. thieme.de
Table 2: Techniques for Purity Assessment and Quality Control
Application in Reaction Monitoring and Stereochemical Assignment
Analytical methods are indispensable not only for final product analysis but also for real-time monitoring of the synthetic process and for confirming the three-dimensional structure of the final product.
Reaction Monitoring: Tracking the progress of a chemical reaction is essential for process optimization, determining reaction endpoints, and understanding kinetics.
HPLC and LC-MS: These are powerful tools for reaction monitoring. rsc.org Small aliquots can be taken from the reaction mixture at various time points, quenched, and analyzed. By monitoring the decrease in the peak area of starting materials and the increase in the peak area of the product, (S)-2-Amino-2-(m-tolyl)ethanol, the reaction conversion can be accurately determined. acs.org In enantioselective syntheses, two-dimensional LC systems can be employed to separate the product from the reaction matrix in the first dimension, followed by chiral separation in the second dimension to monitor the formation and enantiomeric excess of the product in real-time. rsc.orgresearchgate.net
Thin-Layer Chromatography (TLC): TLC offers a simple and rapid method for qualitatively monitoring a reaction's progress by observing the disappearance of reactant spots and the appearance of product spots. thieme.de
Stereochemical Assignment: Confirming the absolute configuration of the chiral center is a critical final step.
Comparison with a Reference Standard: The most definitive method for assigning the (S) configuration is to use a validated chiral HPLC method. The retention time of the synthesized product is compared directly to that of a certified reference standard of this compound under identical conditions.
Chiroptical Methods: Techniques like Circular Dichroism (CD) spectroscopy can be used to assign absolute configuration. The compound, or a suitable derivative, produces a characteristic CD spectrum (Cotton effect). This experimental spectrum can be compared to theoretical predictions or to the spectra of structurally related compounds with known stereochemistry. nsf.govnih.gov Derivatization with specific chromophoric reagents can induce a distinct CD signal that correlates to the absolute configuration of the analyte. nsf.gov
NMR Spectroscopy: For vicinal amino alcohols, the relative stereochemistry (syn vs. anti) can sometimes be determined by converting the molecule into a rigid cyclic derivative, such as an oxazolidinone. diva-portal.org The magnitude of the 1H-1H coupling constants between protons on the stereogenic carbons can then be used to deduce their spatial relationship (cis or trans). diva-portal.org While this provides relative stereochemistry, absolute configuration still typically requires correlation to a known standard.
Conclusion and Future Research Directions
Summary of Synthetic Advancements and Utility
The synthesis of enantiomerically pure vicinal amino alcohols has been a significant focus of synthetic chemistry due to their prevalence in natural products, pharmaceuticals, and as chiral ligands in asymmetric catalysis. rsc.org Historically, methods such as the aldol (B89426) addition of α-amino enolates, the Mannich reaction, hydrogenation of α-amino ketones, and ring-opening of epoxides or aziridines have been employed. westlake.edu.cn However, these traditional approaches often suffer from limitations like substrate specificity and the need for multi-step sequences, which can increase costs and hinder widespread application. westlake.edu.cn
Recent advancements have centered on the development of more efficient and highly selective catalytic methods. A notable development is the use of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines, which allows for the modular synthesis of chiral β-amino alcohols from readily available starting materials. westlake.edu.cn This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity, achieving impressive enantiomeric excesses (ee) of up to 99%. westlake.edu.cn Another significant stride has been made in ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. acs.org This technique offers an economically and environmentally advantageous alternative to resolution methods and avoids the need for high-pressure hydrogenation equipment. acs.org
Furthermore, biocatalysis has emerged as a powerful tool for the synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as an inexpensive amino donor under mild conditions. frontiersin.orgnih.gov This approach provides high stereoselectivity and reduces the reliance on heavy metal catalysts. frontiersin.org The utility of chiral amino alcohols is vast, serving as crucial intermediates in the synthesis of bioactive molecules and as ligands for the development of novel asymmetric catalysts. rsc.orgrsc.org
Emerging Research Avenues in Chiral Amino Alcohol Chemistry
The ongoing quest for more sustainable and efficient synthetic methods continues to drive research in chiral amino alcohol chemistry. One of the primary emerging avenues is the development of catalysts based on earth-abundant metals, moving away from precious metals like ruthenium and rhodium. This shift is aimed at reducing the cost and environmental impact of catalytic processes.
Another significant area of research is the expansion of the biocatalytic toolbox. While engineered AmDHs have shown great promise, researchers are exploring other enzyme classes and employing techniques like directed evolution to enhance their substrate scope, activity, and stability. frontiersin.org The goal is to create a portfolio of biocatalysts that can produce a wide array of chiral amino alcohols with near-perfect enantioselectivity.
The design and synthesis of novel chiral ligands derived from amino alcohols is also a burgeoning field. rsc.org These new ligands are being investigated for their potential to induce high stereoselectivity in a broader range of asymmetric transformations. The focus is on creating ligands that are not only highly effective but also robust and recyclable. Additionally, the development of organocatalysis, where small organic molecules act as catalysts, presents a metal-free alternative for the synthesis of chiral amino alcohols and their derivatives.
Potential for Novel Applications in Asymmetric Synthesis
The unique structural features of chiral amino alcohols, including (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride, position them as highly promising candidates for novel applications in asymmetric synthesis. Their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group, allows them to act as effective chiral ligands for a variety of metal-catalyzed reactions.
There is significant potential for these compounds to be employed in the development of new catalytic systems for carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, they could serve as ligands in asymmetric additions of organometallic reagents to carbonyl compounds, asymmetric cyclization reactions, and asymmetric conjugate additions. The steric and electronic properties of the tolyl group in this compound can be fine-tuned to optimize the stereochemical outcome of these reactions.
Moreover, these chiral amino alcohols can be used as precursors for the synthesis of more complex chiral catalysts and auxiliaries. For example, they can be incorporated into larger molecular scaffolds to create ligands with specific pockets or coordination geometries, leading to catalysts with enhanced activity and selectivity. The development of such "designer" catalysts, tailored for specific asymmetric transformations, is a key direction for future research. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of novel applications for chiral amino alcohols in asymmetric synthesis will remain a high-priority research area. rsc.org
Q & A
Q. Table: Key Pharmacological Parameters
| Parameter | Value/Observation | Reference |
|---|---|---|
| LogP (octanol/water) | 1.2 ± 0.3 | |
| Metabolic Half-life (HLM) | >60 minutes | |
| IC₅₀ (Dopamine D2) | 450 nM |
Advanced: How to resolve contradictions in reported reaction yields?
Methodological Answer:
Discrepancies in yields (e.g., 70% vs. 90%) arise from:
- Impurity Profiles : Trace metals in Pd/C catalysts reduce efficiency; use ultra-pure Pd/C (≥99.9%) for reproducibility .
- Acid Concentration : Excess HCl (≥1.5 eq.) during salt formation decreases crystallinity; optimize to 1.1 eq. .
- Reaction Monitoring : Employ inline FTIR or HPLC to track intermediate conversions and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
